molecular formula C30H27N5O7 B5101624 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one

Cat. No.: B5101624
M. Wt: 569.6 g/mol
InChI Key: OTZMCOVGDAAHQW-UHFFFAOYSA-N
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Description

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O7/c1-5-42-21-12-14-25(26(16-21)35(39)40)33-28(36)23-15-20(41-4)11-13-22(23)24(29(33)37)17-31-27-18(2)32(3)34(30(27)38)19-9-7-6-8-10-19/h6-17,37H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZMCOVGDAAHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)OC)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-3-oxo-2-phenylpyrazole and 4-ethoxy-2-nitrobenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 1,5-dimethyl-3-oxo-2-phenylpyrazole with 4-ethoxy-2-nitrobenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinolinone core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.

    Catalyst Selection: Choosing the right catalyst to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one
  • N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxy-7-methoxyisoquinolin-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that may not be possible with similar compounds.

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